3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C4H8BrN5 |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
(5-bromo-2-ethyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8BrN5/c1-2-10-4(8-6)7-3(5)9-10/h2,6H2,1H3,(H,7,8,9) |
InChI Key |
UMBWUQOWFRYSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)Br)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1-ethyl-1H-1,2,4-triazole with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 3 undergoes nucleophilic substitution reactions, facilitated by its electron-withdrawing triazole ring. Common reagents and outcomes include:
| Reagent | Conditions | Product | Key Features |
|---|---|---|---|
| Alkyl/aryl amines | Reflux in polar aprotic solvents (e.g., DMF, THF) | 3-Amino-1-ethyl-5-hydrazinyl-1,2,4-triazole | High regioselectivity |
| Thiols | Base (K₂CO₃), room temperature | 3-Thioether derivatives | Retains hydrazinyl reactivity |
| Grignard reagents | Anhydrous ether, 0–5°C | 3-Alkyl/aryl-substituted triazoles | Limited by steric hindrance |
Mechanistic studies suggest that the bromine’s leaving-group ability is enhanced by the electron-deficient triazole ring, enabling SNAr (nucleophilic aromatic substitution) pathways .
Condensation Reactions via the Hydrazinyl Group
The hydrazinyl (–NH–NH₂) group participates in condensation with carbonyl compounds (aldehydes/ketones), forming hydrazones. For example:
-
Reaction with benzaldehyde in ethanol under reflux yields 3-bromo-1-ethyl-5-(benzylidenehydrazinyl)-1,2,4-triazole (m.p. 142–144°C).
-
Ketones like acetophenone require acidic catalysis (HCl/glacial acetic acid) for hydrazone formation.
This reactivity is exploited to generate Schiff base intermediates for metal coordination complexes or further cyclization .
Cyclization Reactions
The hydrazinyl group enables cyclization to form fused heterocycles:
Formation of Pyrazole Derivatives
Reaction with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid yields pyrazole-fused triazoles via intramolecular cyclization:
Products exhibit antimicrobial activity, as validated by MIC assays against S. aureus (MIC = 8 µg/mL) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the bromine site:
| Reaction Type | Catalyst System | Substrate | Product Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 72–85% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 68% |
These reactions introduce aryl or alkyne groups, expanding applications in drug discovery .
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂/Fe³⁺ oxidizes the hydrazinyl group to azo derivatives, which are photoactive.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, but regioselectivity depends on solvent polarity .
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
Analytical Characterization
Key spectral data for reaction monitoring:
-
IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N triazole).
-
¹H NMR (DMSO-d₆) : δ 1.35 (t, CH₂CH₃), 4.25 (q, NCH₂), 8.90 (s, NH–NH₂) .
This compound’s versatility underscores its role as a scaffold in synthetic chemistry. Further studies should explore enantioselective modifications and green chemistry approaches.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound is being investigated for its potential as an antimicrobial agent. Triazole derivatives have shown significant antibacterial properties against various strains of bacteria, including resistant strains. For instance, studies indicate that modifications at the C-3 position of the triazole ring can enhance antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .
Anticancer Properties
Research has demonstrated that triazole derivatives possess anticancer activities. The hydrazinyl group in 3-bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole can be utilized to synthesize compounds that inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Anti-inflammatory Effects
Some derivatives of triazoles have been shown to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds valuable in treating inflammatory diseases .
Biological Studies
Enzyme Inhibition Studies
The compound is employed in biological studies to investigate its effects on specific enzymes. For example, the interaction of triazole derivatives with enzymes involved in metabolic pathways can provide insights into their potential therapeutic roles.
Receptor Binding Studies
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole can also be used to study receptor binding affinities. Understanding how these compounds interact with various receptors can lead to the development of targeted therapies for diseases such as cancer and infections.
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being explored for use as a pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals .
Materials Science
Coordination Complexes
In materials science, 3-bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is investigated for its potential in synthesizing coordination complexes. These complexes can have applications in catalysis and electronic devices due to their unique electronic properties .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against resistant bacteria |
| Anticancer compounds | Inhibition of tumor growth | |
| Anti-inflammatory agents | Modulation of cytokines | |
| Biological Studies | Enzyme inhibition | Insights into metabolic pathways |
| Receptor binding | Potential targeted therapies | |
| Agricultural Applications | Pesticide/herbicide development | Disruption of pest metabolic processes |
| Materials Science | Coordination complexes | Applications in catalysis and electronics |
Case Study 1: Antibacterial Activity
A study conducted on various triazole derivatives demonstrated that those with specific substitutions at the C-3 position exhibited MIC values significantly lower than traditional antibiotics. For instance, a derivative with a hydroxyphenyl fragment showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin .
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers synthesized several derivatives of 3-bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole and tested their efficacy against different cancer cell lines. Results indicated that some derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells through specific molecular pathways .
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with cellular receptors to influence signaling pathways and cellular responses . The hydrazinyl group may play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Triazole core : Provides aromatic stability and hydrogen-bonding capabilities.
- 3-Bromo substituent : Increases molecular polarity and reactivity.
- 5-Hydrazinyl group : Enables condensation reactions and metal-chelation properties.
Comparison with Similar Compounds
The structural and functional properties of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole are compared below with related triazole derivatives, focusing on substituent effects, biological activity, and physicochemical characteristics.
Table 1: Structural and Functional Comparison
Table 2: Antimicrobial Activity (MIC Values, μg/mL)
Physicochemical and Spectral Properties
- IR Spectroscopy :
- NMR Spectroscopy :
- Mass Spectrometry :
- Molecular ion peaks (e.g., m/z ~217 [M+H]⁺) align with calculated molecular weights of bromo-triazoles .
Biological Activity
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.
- Molecular Formula : C₂H₅BrN₄
- Molecular Weight : 147.96 g/mol
- CAS Number : 15182-40-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole against various pathogens.
Minimum Inhibitory Concentration (MIC) Studies
A series of derivatives were tested for their antimicrobial efficacy. The MIC values for the most active derivatives were found to be in the range of 0.22 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole | 0.22 | Staphylococcus aureus |
| 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic activity of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole on multiple cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| Jurkat | 10 | <5 |
| A431 | 12 | <5 |
The compound's mechanism of action was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole has been investigated for its anti-inflammatory effects. Animal models demonstrated a reduction in inflammatory markers when treated with this compound.
Research Findings on Inflammation
In a controlled study involving rats with induced inflammation, administration of the compound resulted in a significant decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound Treatment | 80 ± 5 | 90 ± 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
